Monoeicosanoin

Overview

Description

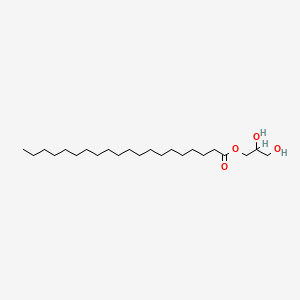

Monoeicosanoin, also known as glycerol monoarchidate or glycerol monoarachidate, is a monoacylglycerol (MAG) compound. It is an ester formed from eicosanoic acid and glycerol. This compound is categorized under acylglycerols and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoeicosanoin can be synthesized through the esterification of eicosanoic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through techniques such as recrystallization or chromatography .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the product is maintained through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions: Monoeicosanoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form eicosanoic acid and glycerol.

Reduction: Reduction reactions can convert this compound back to its constituent alcohols.

Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed depending on the desired substitution.

Major Products:

Oxidation: Eicosanoic acid and glycerol.

Reduction: Eicosanol and glycerol.

Substitution: Various substituted glycerol derivatives.

Scientific Research Applications

Monoeicosanoin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of lipid behavior and interactions.

Biology: this compound is utilized in membrane biology research to study lipid bilayers and membrane dynamics.

Industry: this compound is used in the production of cosmetics and personal care products due to its moisturizing properties

Mechanism of Action

The mechanism of action of monoeicosanoin involves its interaction with lipid membranes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Monoeicosanoin is unique compared to other monoacylglycerols due to its long-chain fatty acid component. Similar compounds include:

Monopalmitin: Contains palmitic acid.

Monostearin: Contains stearic acid.

Monoolein: Contains oleic acid.

Uniqueness: this compound’s long-chain eicosanoic acid provides distinct physicochemical properties, such as higher melting points and specific interactions with lipid membranes, making it particularly useful in specialized applications .

Biological Activity

Monoeicosanoin, also known as 1-Monoeicosanoin or 2,3-dihydroxypropyl icosanoate, is a monoacylglycerol that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicine and biochemistry, particularly in relation to cellular signaling, membrane dynamics, and therapeutic effects against inflammation and cancer.

- Molecular Formula : C23H46O4

- Molecular Weight : 386.6 g/mol

- Structure : this compound consists of a glycerol backbone with an eicosanoic acid (arachidic acid) chain attached, which influences its biological interactions and properties.

This compound exhibits its biological activity through several mechanisms:

- Cell Membrane Interaction : The compound integrates into cell membranes, altering fluidity and functionality. This integration can affect the activity of membrane-bound enzymes and receptors, thereby influencing cellular signaling pathways.

- Enzyme Modulation : It modulates enzymes involved in lipid metabolism. This modulation can lead to changes in cellular energy dynamics and signaling cascades that are crucial for cell survival and function.

- Anti-inflammatory Effects : this compound has been explored for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. The effectiveness of this compound in reducing oxidative damage is attributed to its ability to inhibit lipid peroxidation.

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

3. Anti-cancer Properties

This compound has been investigated for its potential anti-cancer effects. It appears to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the modulation of apoptosis-related proteins.

- Case Study : In vitro studies on breast cancer cell lines showed that this compound treatment led to a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- Cell Signaling : Research indicates that this compound can influence PI3K/Akt signaling pathways, which are crucial for cell growth and survival.

- Inflammation Reduction : Clinical studies suggest that this compound may reduce markers of inflammation in animal models of arthritis.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, making it a candidate for further study in neurodegenerative diseases.

Properties

IUPAC Name |

2,3-dihydroxypropyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKPPOFCOUEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015359 | |

| Record name | alpha-Monoarachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-68-8 | |

| Record name | alpha-Monoarachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.